molecular formula C7H6BrN3O2 B1384617 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1310320-89-8

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384617
CAS No.: 1310320-89-8
M. Wt: 244.05 g/mol
InChI Key: KJLOYGIEHTZFSS-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-hydroxy-2-methylpyridine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced derivatives with potential changes in biological activity.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential pharmacological properties, particularly as an antitumor agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Antitumor Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows for interaction with molecular targets involved in tumor growth, making it a candidate for further drug development .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, which may have implications in treating diseases related to enzyme dysfunction.

Case Study: Enzyme Inhibition
In a recent study, the compound was tested against various kinases involved in cancer signaling pathways. The results showed promising inhibition rates, suggesting its potential use in targeted cancer therapies .

Material Science

Due to its unique photophysical properties, this compound is also being explored for applications in organic light-emitting devices (OLEDs) and fluorescent probes.

Case Study: OLED Development
A project aimed at developing new materials for OLEDs utilized this compound to enhance light emission efficiency. The results indicated improved performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one:

    7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a phenyl group instead of a methyl group, leading to variations in its biological activity and interactions.

Uniqueness

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the presence of both the bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological applications.

Biological Activity

Overview

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This compound, identified by CAS number 1310320-89-8, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C7_7H6_6BrN3_3O2_2
  • Molecular Weight : 244.05 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain kinases involved in cell proliferation and survival pathways, which is significant for its potential anticancer properties. Additionally, its hydroxyl and bromine substituents may enhance its reactivity and selectivity towards biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines through kinase inhibition mechanisms .

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties:

  • Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .
  • Antimicrobial Effects : Its structural features may contribute to antimicrobial activity against certain pathogens .

Case Studies

Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidines:

  • In Vitro Studies on Cell Lines :
    • A study evaluating the effects of pyrazolo[1,5-a]pyrimidine derivatives on HeLa and L929 cells demonstrated significant reductions in cell viability at specific concentrations .
  • Enzymatic Inhibition :
    • Research has highlighted the ability of these compounds to act as selective protein inhibitors, showcasing their potential in drug development targeting various diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidineLacks bromineLower reactivity
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-oneSimilar structureModerate activity
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidineContains phenyl groupDifferent interaction profile

The presence of both bromine and hydroxyl groups in this compound enhances its chemical reactivity and potential biological interactions compared to other derivatives.

Properties

IUPAC Name

3-bromo-7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3-6(8)7-9-4(12)2-5(13)11(7)10-3/h2,13H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLOYGIEHTZFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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